molecular formula C15H11F6NO3 B12844336 Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate

Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate

Cat. No.: B12844336
M. Wt: 367.24 g/mol
InChI Key: GGVJOAVEQSOAFJ-UHFFFAOYSA-N
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Description

Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl-substituted phenyl ring, an oxazole ring, and an ester functional group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone can react with acetamide under basic conditions to form the oxazole ring.

    Esterification: The carboxylate group is introduced through an esterification reaction. The oxazole derivative can be treated with ethyl chloroformate in the presence of a base like triethylamine to form the ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol or aldehyde under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme

Properties

Molecular Formula

C15H11F6NO3

Molecular Weight

367.24 g/mol

IUPAC Name

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C15H11F6NO3/c1-3-24-13(23)11-7(2)22-12(25-11)8-4-9(14(16,17)18)6-10(5-8)15(19,20)21/h4-6H,3H2,1-2H3

InChI Key

GGVJOAVEQSOAFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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